molecular formula C12H11BrN2O3S B2537686 methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865197-86-0

methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2537686
CAS No.: 865197-86-0
M. Wt: 343.2
InChI Key: NHUVVDAZBQGXOC-OWBHPGMISA-N
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Description

Methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some benzothiazoles are known to be hazardous and require careful handling .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be studied further for potential medicinal uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the reaction of 2-aminothiophenol with bromoacetyl bromide to form 2-bromo-1,3-benzothiazole. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as triethylamine to yield the final product . The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazoles, and various substituted derivatives depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2Z)-2-(acetylimino)-6-bromo-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the bromine atom, which can be a site for further functionalization through substitution reactions. This allows for the creation of a wide range of derivatives with potentially enhanced biological activities.

Properties

IUPAC Name

methyl 2-(2-acetylimino-6-bromo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S/c1-7(16)14-12-15(6-11(17)18-2)9-4-3-8(13)5-10(9)19-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUVVDAZBQGXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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